
4-Chloro-5-fluoro-2-(morpholin-4-yl)aniline
説明
4-Chloro-5-fluoro-2-(morpholin-4-yl)aniline, also known as CFMA, is a small molecule that is used in a variety of scientific research applications. CFMA is a synthetic organic compound that has the molecular formula C7H11ClFN2O and a molecular weight of 192.6 g/mol. CFMA is a colorless, water-soluble compound that has a variety of properties and applications.
科学的研究の応用
Synthesis and Antimicrobial Activities
- A study by Başoğlu et al. (2012) involved synthesizing linezolid-like molecules, where 3-Fluoro-4-(morpholin-4-yl)aniline, a similar compound, was used as a precursor. These synthesized compounds demonstrated significant antimicrobial activities, particularly against tuberculosis, highlighting the potential use of such compounds in developing new antimicrobial agents Başoğlu et al., 2012.
Catalysis and Nucleophilic Substitution Reactions
- Hirst and Onyido (1984) investigated the catalysis of aromatic nucleophilic substitution reactions by amine salts, where compounds like morpholine were used as nucleophiles. The study provides insights into the mechanisms of such reactions and the influence of different catalysts, which can be crucial for developing new synthetic methods in organic chemistry Hirst & Onyido, 1984.
Metabolism Studies
- The metabolism of a similar compound, 3-Chloro-4-fluoro-aniline, was studied in dogs and rats by Baldwin and Hutson (1980). The research focused on how the compound is metabolized and eliminated in these organisms, which could have implications for understanding the metabolic pathways of related compounds in humans and animals Baldwin & Hutson, 1980.
Material Science and Photophysical Properties
- Geethanjali et al. (2015) explored the fluorescence quenching of boronic acid derivatives by aniline in alcohols. This study sheds light on the photophysical properties of boronic acid derivatives and their interactions, which could be valuable for designing fluorescence-based sensors and materials Geethanjali et al., 2015.
作用機序
Target of Action
Compounds with similar structures have been found to inhibit dna-dependent protein kinase (dna-pk) activity .
Mode of Action
4-Chloro-5-fluoro-2-(morpholin-4-yl)aniline interacts with its targets by binding to the active site, thereby inhibiting the activity of the target enzyme. This results in potent inhibition of DNA-PK autophosphorylation in cancer cell lines .
Biochemical Pathways
The inhibition of dna-pk can impact the dna repair pathway, particularly the non-homologous end joining (nhej) pathway, which is a major pathway for repairing double-strand breaks in dna .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of DNA-PK. This could potentially lead to an accumulation of DNA damage in cancer cells, thereby inhibiting their proliferation .
生化学分析
Biochemical Properties
4-Chloro-5-fluoro-2-(morpholin-4-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell growth and differentiation. Additionally, this compound can alter gene expression profiles, leading to changes in the production of various proteins and enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cell signaling pathways. At high doses, this compound can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of various compounds. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects on various biochemical processes .
特性
IUPAC Name |
4-chloro-5-fluoro-2-morpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFN2O/c11-7-5-10(9(13)6-8(7)12)14-1-3-15-4-2-14/h5-6H,1-4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLZPGQJSQNXDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



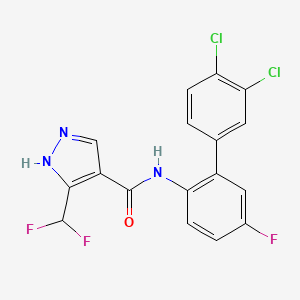
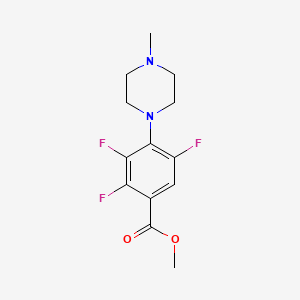
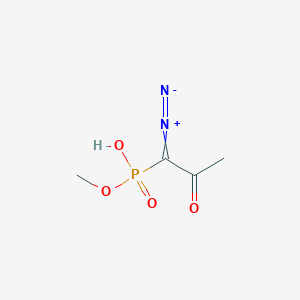
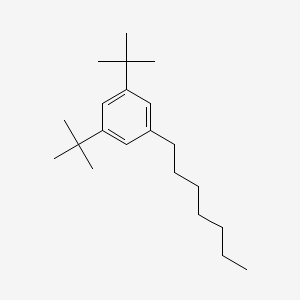
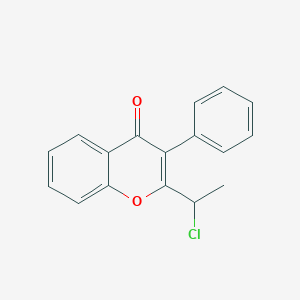
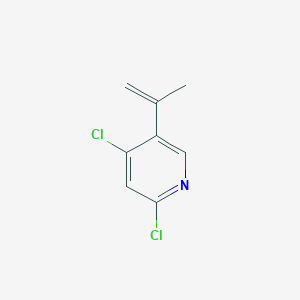

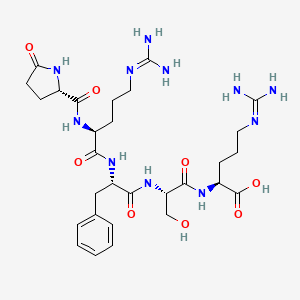
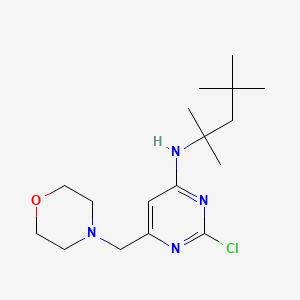



![[Methyl-(6-pyrazol-1-yl-pyrimidin-4-yl)-amino]-acetic acid](/img/structure/B1434730.png)
